molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5

1,3-Diazaspiro[4.5]decane-2,4-dione

Cat. No. B182151
CAS RN: 702-62-5
M. Wt: 168.19 g/mol
InChI Key: NERNEXMEYQFFHU-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS number 702-62-5 . It has a molecular weight of 168.2 and its IUPAC name is 1,3-diazaspiro[4.5]decane-2,4-dione .


Synthesis Analysis

There are several methods to synthesize 1,3-Diazaspiro[4.5]decane-2,4-dione. One of them is the Bucherer-Bergs reaction, which involves a series of sequential chemical steps . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .


Molecular Structure Analysis

The InChI code for 1,3-Diazaspiro[4.5]decane-2,4-dione is 1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,3-Diazaspiro[4.5]decane-2,4-dione is a solid at ambient temperature . It has a boiling point of 218-220 degrees Celsius .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1,3-Diazaspiro[4.5]decane-2,4-dione, focusing on its unique applications:

Delta Opioid Receptor Agonist

This compound has been identified as a novel chemotype of delta opioid receptor agonists. It is selective for the delta opioid receptor over a panel of 167 other GPCRs and has shown anti-allodynic efficacy in a model of inflammatory pain in mice .

Inflammatory Pain Model

The compound has demonstrated allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain, suggesting its potential use in pain management research .

Necroptosis Inhibition

It has been discovered as a potent inhibitor targeting RIPK1 kinase activity, which is significant for the treatment of inflammatory disorders and cancer metastasis .

Synthesis Route

A simple, fast, and effective synthesis route for derivatives of this compound has been reported, which yields pure products that can be used without further purification. This is valuable for research applications requiring high-purity compounds .

ELISA Kits and Reagents

The compound is available for purchase and can be used in life science research, including ELISA kits and reagents. This indicates its utility in various biochemical assays .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 1,3-Diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a potential therapeutic target for many human diseases .

Mode of Action

1,3-Diazaspiro[4.5]decane-2,4-dione interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, 1,3-Diazaspiro[4.5]decane-2,4-dione affects the necroptotic pathway . Necroptosis is a form of regulated cell death that plays a role in various pathological conditions. The inhibition of this pathway can have therapeutic implications in diseases where necroptosis is implicated .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Diazaspiro[4It is known that the compound is a solid at room temperature . Its molecular weight is 168.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 1,3-Diazaspiro[4.5]decane-2,4-dione’s action are primarily related to its inhibition of RIPK1 . This inhibition can prevent the activation of the necroptotic pathway, potentially reducing cell death and inflammation in certain pathological conditions .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diazaspiro[4It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental changes.

properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
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InChI

InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERNEXMEYQFFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061033
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diazaspiro[4.5]decane-2,4-dione

CAS RN

702-62-5
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Record name 1,3-Diazaspiro(4.5)decane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and how do they influence their crystal packing?

A1: 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives consist of a hydantoin ring fused to a cyclohexane ring. Substitutions on these rings, particularly at the 3 and 8 positions, significantly influence their intermolecular interactions and crystal packing. For example, the introduction of halogenated benzoyl groups in the 3 position leads to the formation of C–H⋯O, C–H⋯π, and stacking interactions. In the case of fluorinated derivatives, C–H⋯F interactions also contribute to the three-dimensional network observed in crystal structures [, ].

Q2: How does the presence of fluorine atoms in the benzoyl substituent affect the intermolecular interactions in 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A2: Fluorine atoms in the benzoyl substituent introduce C–H⋯F interactions, influencing the supramolecular architecture []. Notably, intermolecular F⋯F interactions can create regions of higher negative electrostatic potential, impacting the interaction strength with neighboring molecules []. This highlights the significance of fluorine substitution in modulating crystal packing and potentially influencing physicochemical properties.

Q3: Can you provide an example of how structural modifications on the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold are being explored for potential pharmacological applications?

A3: Researchers are investigating the anticonvulsant potential of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Structure-activity relationship studies are being conducted to optimize the potency and selectivity of these compounds for potential therapeutic use [, ].

Q4: What types of hydrogen bonding patterns are commonly observed in the crystal structures of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A4: The hydrogen bonding patterns in these compounds are primarily driven by the hydantoin ring. N–H⋯O hydrogen bonds are frequently observed, often linking molecules into centrosymmetric dimers [, ]. These interactions contribute significantly to the overall stability of the crystal lattice.

Q5: Have any studies investigated the potential of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives to form supramolecular assemblies beyond simple crystal packing?

A5: Yes, research has shown that incorporating hydrophobic units like phenyl 3,4,5-tris(dodecyloxy)benzoate at the 8 position can lead to the formation of hexameric rosettes stabilized by hydrogen bonds. This self-assembly behavior has been investigated for its potential in developing supramolecular gels and liquid crystals [].

Q6: What synthetic strategies have been explored for the preparation of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A6: A variety of synthetic routes have been developed, with a focus on efficiency and cost-effectiveness. One approach involves a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones []. Other methods have focused on the synthesis of spirotetramat, an insecticide containing the 1,3-diazaspiro[4.5]decane-2,4-dione core [, ].

Q7: What theoretical methods have been employed to study the structural and electronic properties of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

A7: Density functional theory (DFT) calculations have been utilized to investigate the conformational preferences and electronic properties of these compounds. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of bonding interactions within the molecules and in the context of crystal packing [].

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